Ethyl 3,5-dichloro-4-fluorobenzoate
Overview
Description
Ethyl 3,5-dichloro-4-fluorobenzoate is an organic compound with the molecular formula C9H7Cl2FO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a fluorine atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dichloro-4-fluorobenzoate can be synthesized through the esterification of 3,5-dichloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-4-fluorobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as amines or thiols.
Hydrolysis: 3,5-dichloro-4-fluorobenzoic acid and ethanol.
Reduction: The corresponding alcohol derivative.
Scientific Research Applications
Ethyl 3,5-dichloro-4-fluorobenzoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: As a building block for the development of potential drug candidates.
Material science: In the preparation of polymers and other advanced materials.
Agricultural chemistry: As a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dichloro-4-fluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3,5-dichloro-4-fluorobenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dichloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a fluorine atom.
Ethyl 3,5-dichloro-2-fluorobenzoate: Similar structure but with the fluorine atom at position 2 instead of position 4.
Ethyl 3-fluorobenzoate: Lacks the chlorine atoms at positions 3 and 5.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Biological Activity
Ethyl 3,5-dichloro-4-fluorobenzoate is a halogenated benzoate compound that has garnered interest in scientific research due to its potential biological activities. This compound features a unique arrangement of chlorine and fluorine substituents on the aromatic ring, which may influence its reactivity and biological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 237.06 g/mol. The presence of two chlorine atoms and one fluorine atom on the aromatic ring contributes to its distinct chemical properties.
Table 1: Comparison of Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | Contains two chlorines and one fluorine | |
Ethyl 2,4-dichlorobenzoate | Two chlorines at different positions | |
Ethyl 3-chlorobenzoate | Single chlorine atom | |
Ethyl 4-fluorobenzoate | Contains fluorine only without chlorine |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that halogenated compounds often exhibit enhanced biological properties due to their ability to form stable interactions with biological macromolecules.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes by binding to their active sites. This binding can prevent substrate access and inhibit catalytic activity, thereby affecting biochemical pathways crucial for cellular functions.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its halogenated structure is believed to disrupt bacterial cell membranes or inhibit key metabolic enzymes essential for bacterial growth .
Anticancer Potential
Research into the anticancer properties of this compound has revealed promising results. In vitro studies indicate that this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism may involve the modulation of signaling pathways associated with cell survival and death.
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against common pathogens including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity in Cell Lines
In another investigation, the effects of this compound were tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins .
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-fluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSFWQYRNBDUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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